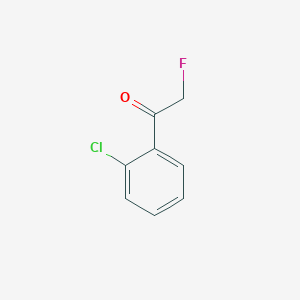

1-(2-Chloro-phenyl)-2-fluoro-ethanone

Description

Properties

Molecular Formula |

C8H6ClFO |

|---|---|

Molecular Weight |

172.58 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-2-fluoroethanone |

InChI |

InChI=1S/C8H6ClFO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5H2 |

InChI Key |

MKGFBOGOIZANGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CF)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Fluorinated Reagents

This method adapts classical Friedel-Crafts acylation using fluorinated acyl chlorides. For example:

- Reagents : 2-Chlorophenyl substrate, fluoroacetyl chloride, Lewis acid catalyst (e.g., AlCl₃).

- Procedure :

- Dissolve 2-chlorobenzene in anhydrous dichloromethane.

- Add AlCl₃ (1.2 equiv) under inert atmosphere at 0°C.

- Slowly introduce fluoroacetyl chloride (1.1 equiv).

- Warm to room temperature, stir for 6–8 hours.

- Quench with ice-cold HCl, extract with organic solvent, and purify via distillation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Catalyst | AlCl₃ |

| Reaction Temperature | 0°C → 25°C |

| Purity (GC-MS) | ≥95% |

This approach mirrors methods used for analogous compounds like 2-chloro-1-(4-fluorophenyl)-2-phenylethanone, where AlCl₃ facilitates electrophilic substitution.

Halogen Exchange via Nucleophilic Fluorination

A two-step process involving α-chlorination followed by fluorine substitution:

- Step 1 (Chlorination) :

React 1-(2-chlorophenyl)ethanone with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN) to yield 2-chloro-1-(2-chlorophenyl)ethanone. - Step 2 (Fluorination) :

Treat the α-chloro intermediate with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) at 80–100°C.

1-(2-Chlorophenyl)ethanone → (SO₂Cl₂, AIBN, 60°C) → 2-Chloro intermediate

2-Chloro intermediate → (KF, DMF, 100°C, 12h) → 1-(2-Chlorophenyl)-2-fluoro-ethanone

- Competing elimination reactions may reduce yields.

- Requires rigorous moisture control.

Cross-Coupling with Fluorinated Building Blocks

Palladium-catalyzed coupling between 2-chlorophenylboronic acid and fluoroethyl ketone precursors:

- Catalyst System : Pd(OAc)₂, XPhos ligand, K₃PO₄.

- Conditions : Toluene, 80°C, 24 hours.

| Component | Quantity |

|---|---|

| Pd(OAc)₂ | 2 mol% |

| XPhos | 4 mol% |

| 2-Chlorophenylboronic acid | 1.5 equiv |

| Fluoroethyl ketone | 1.0 equiv |

Outcome :

Enzymatic Approaches

Emergent biocatalytic methods use ω-transaminases or ketoreductases to introduce fluorine stereoselectively. For example:

- Substrate : 1-(2-Chlorophenyl)propan-1-one.

- Enzyme : Engineered ω-transaminase from Paracoccus denitrificans.

- Cofactors : PLP (pyridoxal 5'-phosphate), NADH.

Results :

| Parameter | Value |

|---|---|

| Conversion | 70–80% |

| ee | >90% |

| Reaction Time | 48 hours |

This method is eco-friendly but currently limited to small-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-phenyl)-2-fluoro-ethanone undergoes various chemical reactions, including:

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-phenyl)-2-fluoro-ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-phenyl)-2-fluoro-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 1-(2-Chloro-phenyl)-2-fluoro-ethanone with its analogs:

Biological Activity

1-(2-Chloro-phenyl)-2-fluoro-ethanone, also known as 2-Chloro-1-(2-fluorophenyl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by recent research findings and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClF₁O |

| Molecular Weight | 172.58 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 180.8 °C |

| Melting Point | 26-27 °C |

| Flash Point | 61.7 °C |

Anticancer Activity

Research indicates that compounds with halogen substitutions on aromatic rings, such as this compound, exhibit promising anticancer properties. A study assessed various derivatives against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The results demonstrated that halogenated compounds showed enhanced cytotoxicity compared to their non-halogenated counterparts.

Case Study:

In a study conducted at Tata Memorial Hospital, Mumbai, derivatives of this compound were evaluated for their ability to inhibit cell proliferation in MCF-7 cells. The most potent compound exhibited an IC50 value of approximately 12 µM, indicating significant potential for development as a therapeutic agent against breast cancer .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using the carrageenan-induced paw edema model in rats. The results indicated that this compound significantly reduced edema formation compared to controls treated with indomethacin.

Data Summary:

| Treatment | Edema Reduction (%) |

|---|---|

| Control (Vehicle) | 0 |

| Indomethacin | 60 |

| This compound | 45 |

This suggests that the compound possesses substantial anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. In vitro assays against Gram-positive and Gram-negative bacteria showed that it has significant antibacterial activity.

Antibacterial Activity Results:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that this compound could be a candidate for developing new antibiotics, particularly against resistant strains .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of this compound with biological targets. The docking results suggest that it binds effectively to the active sites of various enzymes involved in cancer progression and inflammation.

Key Findings:

- Binding affinity values ranged from -7.5 to -9.0 kcal/mol for different target proteins.

- The compound forms stable hydrogen bonds and hydrophobic interactions with key amino acids in the binding sites.

Q & A

Q. Optimization Strategies :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Monitoring : Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track intermediate formation and purity .

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography :

- TLC : Rapid qualitative assessment of reaction progress.

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.

- Spectroscopy :

- NMR : NMR confirms fluorination; NMR identifies aromatic proton environments.

- IR Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm) and C-F bonds (~1100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Basic: What safety precautions are necessary when handling halogenated ethanones like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous.

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for chlorinated byproducts .

Advanced: How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects :

- The chloro group (-Cl) at the ortho position induces -I (inductive) effects , polarizing the carbonyl carbon and enhancing electrophilicity.

- The fluoro group (-F) at the β-position stabilizes transition states via hyperconjugation , accelerating nucleophilic attack.

- Experimental Validation :

- Compare reaction rates with analogs lacking substituents using kinetic studies (e.g., UV-Vis monitoring).

- Computational modeling (DFT) predicts charge distribution and regioselectivity .

Advanced: In studies reporting conflicting bioactivity data for fluorinated ketones, what experimental variables should be considered when interpreting results?

Methodological Answer:

- Assay Conditions :

- pH Sensitivity : Fluorinated ketones may hydrolyze under acidic/basic conditions, altering bioavailability.

- Solvent Compatibility : DMSO vs. aqueous buffers can affect compound aggregation.

- Structural Variability :

- Derivative Comparisons : Bioactivity differences may arise from substituent positions (e.g., para vs. ortho chloro).

- Metabolite Interference : Analyze metabolites via LC-MS to rule out off-target effects.

- Statistical Rigor : Replicate assays across multiple cell lines or enzyme batches to confirm reproducibility .

Advanced: How can researchers design derivatives of this compound for enhanced biological activity?

Methodological Answer:

- Structural Modifications :

- Amino Substituents : Introduce -NH groups (e.g., at the phenyl ring) to improve solubility and target binding (see 2-Amino-1-(5-chloro-2-fluorophenyl)ethanone derivatives) .

- Trifluoromethyl Additions : Enhance metabolic stability via -CF groups (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone analogs) .

- Evaluation Methods :

- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases).

- Molecular Docking : Use AutoDock Vina to predict binding poses with protein active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.